Home > Products > Screening Compounds P107117 > 4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide
4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide - 1795087-15-8

4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide

Catalog Number: EVT-3030550
CAS Number: 1795087-15-8
Molecular Formula: C14H10FN5O
Molecular Weight: 283.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It exhibits high selectivity for CB1R and effectively reduces body weight and food intake in diet-induced obese rat models through a CB1R-mediated mechanism. []

Relevance: Although MK-5596 does not share the exact core structure of C14H10FN5O, it contains a pyrazole-3-carboxamide moiety. This shared feature suggests a potential structural relationship between the two compounds. Additionally, both compounds are likely involved in biological activity, with MK-5596 targeting CB1R and C14H10FN5O potentially exhibiting similar biological activity based on its structural features. []

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 is a small molecule state-dependent inhibitor of Cav2 calcium channels, particularly Cav2.2 (N-type calcium channels) involved in nociceptive transmission. It exhibits a preference for inhibiting Cav2.2 channels in depolarized states, suggesting potential for a better therapeutic window compared to state-independent inhibitors like ziconotide. [, ]

Relevance: TROX-1 incorporates a 1H-1,2,4-triazol-3-yl moiety within its structure. Given that C14H10FN5O also likely contains a substituted triazole ring (based on its molecular formula), this shared feature suggests a potential structural relationship between the two compounds. The presence of a fluorophenyl group in TROX-1 also aligns with the fluorine atom in C14H10FN5O, further suggesting a structural connection. [, ]

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: C22 is a drug-like compound identified through computational studies as a potential inhibitor of InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. This suggests potential anti-tuberculosis properties. []

Relevance: C22 possesses a 4-fluorophenyl group, which directly corresponds to the fluorine atom and phenyl ring present in the molecular formula of C14H10FN5O. The presence of nitrogen and oxygen atoms in C22's structure further suggests that C14H10FN5O might contain similar heterocyclic elements, such as a substituted triazole or oxadiazole ring. This shared structural motif hints at a potential relationship between C14H10FN5O and C22, despite differences in their overall structures. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: Similar to C22, C29 was identified computationally as a potential anti-tuberculosis agent targeting InhA and EthR enzymes crucial for mycolic acid synthesis in Mycobacterium tuberculosis. []

Relevance: Although C29 does not share the same core structure as C14H10FN5O, it contains multiple tetrazole rings. While the presence of tetrazole rings in C14H10FN5O cannot be confirmed without further structural information, it's possible that C14H10FN5O belongs to a class of compounds containing substituted tetrazole rings, making it structurally related to C29. This potential connection is further supported by the fact that both compounds are being investigated for their potential anti-tuberculosis properties. []

N-(4-(4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (1)

Compound Description: This compound is a potent dual inhibitor of GSK3β and p38α mitogen-activated protein kinases. It served as a starting point for the development of more selective GSK3β inhibitors. []

Relevance: Compound 1 shares a 4-fluorophenyl group with C14H10FN5O. Furthermore, the presence of a pyridine ring and a substituted imidazole in compound 1 indicates that C14H10FN5O might belong to a similar class of nitrogen-containing heterocyclic compounds. This, along with the shared fluorophenyl group, suggests a possible structural relationship between the two. []

5-(2-(Cyclopropanecarboxamido)pyridin-4-yl)-4-cyclopropyl-1H-imidazole-2-carboxamide (6g)

Compound Description: This compound is a potent and selective GSK3β inhibitor with improved metabolic stability compared to compound 1. It also demonstrated inhibitory activity against GSK3β in neuronal SH-SY5Y cells. []

Relevance: Similar to compound 1, 6g features a pyridine ring and a substituted imidazole. It also shares the presence of a cyclopropanecarboxamide group, suggesting that C14H10FN5O could belong to the same chemical class, despite the absence of a fluorine atom in its structure. The study highlights the importance of specific structural features, such as the tautomeric state of the imidazole ring and water network interactions, for the compound's activity, suggesting that C14H10FN5O could exhibit similar structure-activity relationships. []

Properties

CAS Number

1795087-15-8

Product Name

4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide

IUPAC Name

5-(4-fluorophenyl)-N-pyridin-4-yl-2H-triazole-4-carboxamide

Molecular Formula

C14H10FN5O

Molecular Weight

283.266

InChI

InChI=1S/C14H10FN5O/c15-10-3-1-9(2-4-10)12-13(19-20-18-12)14(21)17-11-5-7-16-8-6-11/h1-8H,(H,16,17,21)(H,18,19,20)

InChI Key

DTPKEJXHOPBHKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=CC=NC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.